Cas no 897365-92-3 (methyl 3-hydroxy-5-methylhexanoate)

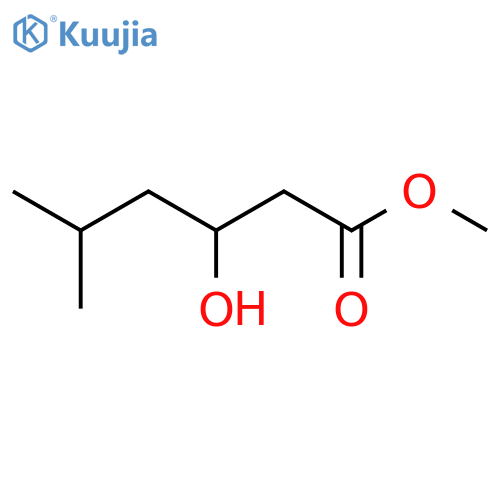

897365-92-3 structure

商品名:methyl 3-hydroxy-5-methylhexanoate

methyl 3-hydroxy-5-methylhexanoate 化学的及び物理的性質

名前と識別子

-

- Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester

- Methyl 3-hydroxy-5-methylhexanoate #

- SFJDGEXPYKDGTD-UHFFFAOYSA-N

- 897365-92-3

- Methyl 3-hydroxy-5-methylhexanoate

- EN300-1850911

- methyl 3-hydroxy-5-methylhexanoate

-

- インチ: 1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3

- InChIKey: SFJDGEXPYKDGTD-UHFFFAOYSA-N

- ほほえんだ: OC(CC(=O)OC)CC(C)C

計算された属性

- せいみつぶんしりょう: 160.109944368g/mol

- どういたいしつりょう: 160.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 46.5Ų

methyl 3-hydroxy-5-methylhexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1850911-2.5g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1850911-0.25g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1850911-10.0g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 10g |

$4421.0 | 2023-06-02 | ||

| Enamine | EN300-1850911-10g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1850911-5g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 5g |

$2028.0 | 2023-09-19 | ||

| Enamine | EN300-1850911-5.0g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 5g |

$2981.0 | 2023-06-02 | ||

| Enamine | EN300-1850911-0.05g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1850911-0.1g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1850911-1.0g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 1g |

$1029.0 | 2023-06-02 | ||

| Enamine | EN300-1850911-0.5g |

methyl 3-hydroxy-5-methylhexanoate |

897365-92-3 | 0.5g |

$671.0 | 2023-09-19 |

methyl 3-hydroxy-5-methylhexanoate 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

897365-92-3 (methyl 3-hydroxy-5-methylhexanoate) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量